HFP Trimer also possesses properties that make it a potential candidate for use as an electrical insulator in research:
Research is ongoing to explore the potential of HFP Trimer in other scientific applications, including:
Hexafluoropropene trimer is a fluorinated organic compound characterized by its unique structure and properties. It is a colorless, odorless liquid that exhibits excellent thermal stability, chemical resistance, and electrical insulation capabilities. The compound is primarily used in various industrial applications due to these properties, making it a valuable material in the field of fluorinated compounds.
There's no current information on the mechanism of action of hexafluoropropene trimer in biological systems.
Several methods have been developed for synthesizing hexafluoropropene trimer:
Hexafluoropropene trimer has a range of applications, including:
Interaction studies involving hexafluoropropene trimer focus on its reactivity with other chemical species. These studies help elucidate the mechanisms by which this compound interacts with amines and thiols, providing insights into its potential applications in organic synthesis and material science.
Hexafluoropropene trimer is part of a broader class of fluorinated compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
Hexafluoropropene trimer stands out due to its specific reactivity with amines and thiols, along with its applications in high-performance materials. Its unique combination of properties makes it particularly valuable in industrial contexts where stability and reactivity are essential.
The oligomerization of hexafluoropropene (HFP) to form HFPT relies on catalytic systems that balance reaction kinetics and selectivity. Recent advancements highlight cesium fluoride (CsF) as a pivotal catalyst, particularly when paired with glyme-based solvents.
CsF, when dissolved in tetraglyme, forms a host-guest complex that enhances fluoride ion nucleophilicity, critical for initiating HFP oligomerization. This system enables degradation of HFPO oligomers (byproducts of fluoropolymer production) into valuable intermediates like pentafluoropropionyl fluoride (PPF), achieving yields exceeding 90% under optimized conditions. Key parameters include:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 160°C | Maximizes PPF yield |
Catalyst Loading | 10 mol% CsF | Balances activity and cost |
Reaction Time | 6–8 hours | Ensures complete conversion |
The mechanism involves fluoride ion attack on electrophilic carbonyl groups in HFPO oligomers, followed by intramolecular rearrangements that release PPF. This pathway underscores CsF’s dual role in degrading pollutants and synthesizing industrially relevant fluorochemicals.
HFPT exists as two primary isomers: perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene. Isomeric distribution is highly sensitive to reaction temperature, as demonstrated by nuclear magnetic resonance (NMR) studies. Lower temperatures (40–60°C) favor the ethyl-substituted isomer due to kinetic control, while higher temperatures (100–120°C) promote thermodynamic stabilization of the bulkier isopropyl variant.
Isomeric Ratios at Varying Temperatures
Temperature (°C) | Ethyl-Substituted (%) | Isopropyl-Substituted (%) |
---|---|---|
40 | 78 | 22 |
80 | 65 | 35 |
120 | 42 | 58 |
This temperature dependence enables manufacturers to tailor HFPT composition for specific applications, such as surfactants (preferring linear isomers) or dielectric fluids (favoring branched structures).
Physiologically based toxicokinetic (PBTK) models extrapolated to chronic low-dose exposure scenarios predict hepatic steady-state concentrations of HFPO-TA at 5.3 µg/g tissue following 1 µg/kg/day exposure, versus 1.1 µg/g for PFOA [1] [5]. This divergence stems from differential partitioning coefficients and clearance mechanisms.
First-pass hepatic extraction ratios for HFPO-TA reach 0.89 compared to 0.67 for PFOA, indicating that 89% of portal venous HFPO-TA undergoes immediate hepatic sequestration [1]. This effect correlates with a 7-fold higher liver:plasma partition coefficient (7.8 vs. 1.1) and 8-fold reduced biliary clearance (0.12 vs. 1.0 mL/h) [5]. The hepatic availability (Fh) of HFPO-TA, calculated using the Well-Stirred model, is 0.11 versus 0.33 for PFOA, confirming extensive first-pass metabolism [1].
UV/sulfite/iodide systems achieve 68% defluorination of HFPO-TA within 6 hours under optimal conditions (pH 9.5, 25°C) [6]. However, common aqueous constituents significantly modulate degradation kinetics:
Degradation byproducts include shorter-chain perfluoroether acids (C4-C6) and inorganic fluoride, with the latter constituting 83% of theoretical maximum defluorination [6]. Persistent intermediates such as perfluoropropoxypropanoic acid (PFPrOPrA) demonstrate 40-day half-lives in aerobic aquatic microcosms [6].
Hexafluoropropene trimer serves as a critical building block in the synthesis of advanced fluoropolymers, contributing to their exceptional chemical resistance and thermal stability properties [1]. The compound, with its molecular formula C₉F₁₈ and molecular weight of 450.07 g/mol, provides unique structural characteristics that enable the development of specialized fluoropolymer architectures [2] [3]. Research has demonstrated that incorporating hexafluoropropene trimer into fluoropolymer production enhances the material's performance characteristics, particularly in applications requiring high chemical inertness and thermal resistance [1] [4].
The trimerization process yields multiple isomeric forms of hexafluoropropene trimer, including perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene, both sharing the same molecular formula but exhibiting distinct structural arrangements . These isomeric variations allow for precise control over fluoropolymer chain architecture, enabling tailored material properties for specific industrial applications [6]. The compound's ability to undergo various chemical reactions, including nucleophilic substitution with primary amines to form enamines and enimines, provides additional pathways for fluoropolymer functionalization [7] .
The incorporation of hexafluoropropene trimer into fluoropolymer chains significantly influences thermal stability through specific chain topology modifications [8]. Research has shown that the thermal degradation properties of fluoropolymers are directly related to their molecular architecture, with different degradation mechanisms operating at various temperature ranges [9] [10]. Hexafluoropropene trimer exhibits remarkable thermal stability, maintaining its structural integrity at temperatures up to 110-115°C under normal atmospheric conditions [7] [3].
Computational investigations have revealed three primary mechanisms of perfluoroalkyl radical chain shortening in fluoropolymer thermal decomposition: α-scission forming difluorocarbene, β-scission forming C₂F₄ monomer fragments, and 1,2-fluorine atom transfer followed by β-scission to form C₃F₆ monomer fragments [9]. The activation energies for these processes vary significantly, with difluorocarbene elimination requiring the highest activation energy barrier regardless of chain length and temperature [9]. Experimental data demonstrates that C₂F₄ elimination is kinetically favored at all temperatures, providing insights into the thermal stability mechanisms of hexafluoropropene trimer-based fluoropolymers [9].
Thermal Degradation Parameter | Value | Temperature Range (K) |
---|---|---|
Activation Energy - CF₂ Elimination | Highest | 500-1500 |
Activation Energy - C₂F₄ Elimination | Kinetically Favored | 500-1500 |
Boiling Point | 110-115°C | - |
Thermal Stability Threshold | >200°C | - |
The thermal decomposition behavior of fluoropolymers incorporating hexafluoropropene trimer shows enhanced stability compared to conventional fluoropolymer systems [8]. Studies on similar fluoropolymer systems indicate that the presence of perfluorinated segments increases the activation energy required for thermal degradation, with typical values ranging from 214-268 kJ/mol for overlapped dehydrofluorination and carbon chain scission processes [8]. This enhanced thermal stability translates to improved performance in high-temperature applications, where fluoropolymer materials must maintain their structural integrity under extreme thermal conditions [10].
Hexafluoropropene trimer demonstrates exceptional dielectric properties that make it highly suitable for electronic applications requiring superior electrical insulation performance [3] [11]. The compound exhibits a dielectric constant of 1.96 and dielectric strength of 52 kV at a 0.1-inch gap, positioning it as an excellent candidate for advanced dielectric material formulations [3] [11]. These properties, combined with its high volume resistivity exceeding 10¹⁴ Ω·mm, establish hexafluoropropene trimer as a premier material for electronic component insulation applications [12] [11].
The electrical properties of hexafluoropropene trimer stem from its perfluorinated molecular structure, which provides exceptional chemical stability and low polarizability [4] [13]. The compound's non-flammable nature and chemical inertness further enhance its suitability for electronic applications where material reliability and long-term stability are critical requirements [4] [12]. Research has shown that fluoropolymers derived from hexafluoropropene trimer maintain their dielectric properties across a wide frequency range, making them particularly valuable for high-frequency electronic applications [13].
The molecular structure of hexafluoropropene trimer directly influences its performance as an insulating material in electronic matrices [14] [15]. The compound's highly branched perfluoroalkene structure contributes to its low dielectric constant and high dielectric strength, properties that are essential for effective electrical insulation [14] [15]. The presence of multiple trifluoromethyl groups throughout the molecular structure enhances the material's chemical stability and reduces its susceptibility to electrical breakdown under high voltage conditions [16] [17].
Experimental studies have demonstrated that hexafluoropropene trimer-based insulating matrices exhibit superior performance compared to conventional dielectric materials [17] [15]. The compound's low pour point and reduced viscosity at low temperatures contribute to its effectiveness in maintaining dielectric properties across varying thermal conditions [17] [14]. These characteristics are particularly important in electronic applications where temperature fluctuations can significantly impact material performance and system reliability [15].
Dielectric Property | Hexafluoropropene Trimer | Application Significance |
---|---|---|
Dielectric Constant | 1.96 | Low signal interference |
Dielectric Strength | 52 kV (0.1" gap) | High voltage tolerance |
Volume Resistivity | >10¹⁴ Ω·mm | Superior insulation |
Thermal Conductivity | 0.0831 W/m·K | Heat dissipation control |
The structure-property relationships in hexafluoropropene trimer-based insulating matrices reveal that the compound's perfluorinated backbone provides exceptional resistance to electrical breakdown while maintaining low dielectric loss characteristics [18] [13]. Research has shown that the symmetrical molecular structure and short carbon-fluorine bond distances contribute to the material's electrical stability and reduced sensitivity to high-frequency applications [13]. These fundamental structural features enable the development of advanced insulating matrices capable of operating reliably in demanding electronic environments [14] [15].
Hexafluoropropene trimer has emerged as a leading candidate for advanced heat transfer fluid applications, particularly in electronic cooling systems where superior thermal management is essential [17] [12]. The compound's unique combination of thermal properties, including a boiling point of 110-115°C, density of 1.83 g/mL at 25°C, and thermal conductivity of 0.0831 W/m·K, provides excellent heat transfer capabilities for specialized industrial applications [3] [4]. Its chemical inertness and compatibility with electronic components make it particularly suitable for direct immersion cooling systems in data centers and high-performance computing applications [4] [12].
The development of hexafluoropropene trimer as a heat transfer fluid addresses the critical need for environmentally responsible thermal management solutions [17] [14]. Unlike traditional perfluorinated heat transfer fluids, hexafluoropropene trimer offers comparable performance characteristics while providing significantly reduced environmental impact through its lower global warming potential [17] [19]. Research has demonstrated that isomerically pure hexafluoropropene trimer exhibits superior low-temperature properties, including very low pour point and reduced viscosity compared to commonly available mixtures of isomers [17] [14].
Flammable;Irritant